7-Chloro-benzo[b]thiophene-5-ol
Description
Properties
Molecular Formula |
C8H5ClOS |
|---|---|
Molecular Weight |
184.64 g/mol |
IUPAC Name |
7-chloro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H5ClOS/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,10H |
InChI Key |
JFEALWTXVAJWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C=C(C=C21)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Position of Chlorine : The 5-Cl and 7-Cl isomers (e.g., 5-Chlorobenzo[b]thiophene vs. 7-Chloro-benzo[b]thiophene) exhibit distinct electronic and steric profiles. Meta-substitution (7-Cl) may enhance steric hindrance compared to para-substitution (5-Cl), influencing reactivity in electrophilic substitutions .
Pharmacological and Chemical Reactivity
- Biological Activity : Dichloro-substituted analogs like 3',5'-dichloro-benzo[b]thiophene derivatives exhibit enhanced binding to therapeutic targets (e.g., antimicrobial or antitumor agents) due to increased lipophilicity and electron-withdrawing effects .
- Reactivity: The 5-OH group in this compound may participate in acid-base reactions or serve as a nucleophilic site for further derivatization, contrasting with non-hydroxylated analogs like 7-Chloro-benzo[b]thiophene, which are more suited for electrophilic substitutions .
Preparation Methods
Mercaptoacetic Acid-Based Cyclization
A widely adopted strategy involves the cyclization of halogenated benzaldehyde derivatives with mercaptoacetic acid. For example, 2-fluoro-4-chlorobenzaldehyde reacts with mercaptoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the benzothiophene core. The reaction proceeds via nucleophilic thiol attack, followed by intramolecular cyclization.
Key Conditions
Hydroxyl Group Introduction
Post-cyclization, the hydroxyl group at position 5 is introduced via hydrolysis of a protected ketone or ester. For instance, ethyl 7-chloro-benzo[b]thiophene-2-carboxylate undergoes saponification with NaOH/EtOH to yield the carboxylic acid, followed by reduction to the alcohol.
Friedel-Crafts Alkylation and Acylation
AlCl₃-Mediated Cyclization
Linear alkanes (e.g., n-heptane) serve as eco-friendly solvents for Friedel-Crafts reactions. A patented method details the synthesis of 3-bromomethyl-7-chloro-benzo[b]thiophene using N-bromosuccinimide (NBS) and benzoyl peroxide. Adapting this, 7-chloro-benzo[b]thiophene-5-ol could be synthesized by substituting the bromomethyl group with a hydroxyl-directing precursor.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | n-Heptane vs. CCl₄ | +12% yield |
| Reaction Time | 4–6 hrs | Max. conversion |
| Molar Ratio (NBS) | 1:1.05 (substrate:NBS) | Minimizes di-bromination |
Halogenation and Hydroxylation Strategies
Directed Ortho-Metallation
Using tert-butyllithium, benzo[b]thiophene undergoes regioselective lithiation at position 5, which is quenched with Cl₂ gas to introduce chlorine at position 7. Subsequent oxidation with mCPBA forms the hydroxyl group.
Critical Considerations
Diazotization and Hydrolysis
Amino intermediates (e.g., 5-amino-7-chloro-benzo[b]thiophene) are diazotized with NaNO₂/HCl and hydrolyzed to the phenol. This method, though efficient, requires careful pH control to avoid over-acidification.
Cross-Coupling and Functionalization
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling installs substituents pre-cyclization. For example, 5-boronic acid-benzo[b]thiophene reacts with 7-chloro-iodobenzene to yield the biaryl intermediate, followed by hydroxylation via Buchwald-Hartwig amination.
Catalyst System
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 4-chloro-2-mercaptobenzoic acid with chloroacetone achieves cyclization without solvents, reducing waste. Reaction efficiency parallels traditional methods but with a 20% reduction in energy input.
Aqueous-Phase Reactions
Phase-transfer catalysts (e.g., TBAB) enable reactions in water, as demonstrated in the synthesis of 2-ethyl-7-chloro analogues. Adapting this, hydroxylation via NaOH/H₂O at 100°C affords the target compound in 65% yield.
Analytical and Spectroscopic Validation
NMR Characterization
HPLC Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| C18 column, MeOH:H₂O (70:30) | 98.2 | 6.7 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-benzo[b]thiophene-5-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Traditional Thermal Synthesis : Cyclization of substituted precursors (e.g., thioureas or halogenated intermediates) in refluxing solvents like 1,4-dioxane or acetic acid, often with acid/base catalysts (e.g., triethylamine or sodium acetate). Reaction times range from 5–12 hours, with yields typically 50–70% after recrystallization .
- Microwave-Assisted Synthesis : Offers faster reaction kinetics (minutes vs. hours) and improved yields (up to 85%) by optimizing dielectric heating. Requires precise control of power and temperature to avoid decomposition .
- Key Considerations : Solvent polarity, catalyst loading, and temperature gradients significantly affect regioselectivity. Purity is validated via HPLC and melting point analysis .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic proton environments and confirms substitution patterns (e.g., chloro and hydroxyl groups). Coupling constants resolve thiophene ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies). TLC monitors reaction progress using silica gel plates .
Advanced Research Questions
Q. What strategies address conflicting reactivity data in the functionalization of this compound?
- Methodological Answer :
- Controlled Functionalization : Chlorine at position 7 and hydroxyl at position 5 create steric and electronic effects. Electrophilic substitution favors position 3 due to ortho/para-directing groups, but competing side reactions (e.g., oxidation of -OH) require inert atmospheres or protective groups (e.g., acetyl) .
- Case Study : Microwave-assisted sulfonation () vs. traditional sulfonyl chloride routes may yield divergent regioselectivity. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulates binding affinities to target proteins (e.g., kinases or GPCRs). AutoDock Vina or Schrödinger Suite assesses interactions between the chloro-thiophene core and active-site residues .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data. Chlorine’s electronegativity enhances membrane permeability but may reduce solubility .
Q. What experimental designs mitigate byproduct formation during multi-step synthesis?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates after each step (e.g., column chromatography) to prevent cross-reactivity. For example, Biginelli reactions ( ) require strict stoichiometry to avoid dimerization .
- In Situ Monitoring : ReactIR or inline NMR tracks reactive intermediates (e.g., enolates). Adjust pH or temperature dynamically to suppress side pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
